![molecular formula C13H10ClF2NO2S B265881 N-(3-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B265881.png)
N-(3-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide, commonly known as DAS181, is a potent antiviral drug that has shown promising results in treating various viral infections. This compound belongs to the class of sialidase inhibitors, which inhibit the activity of the viral neuraminidases and prevent the virus from spreading to healthy cells. DAS181 has been extensively studied for its antiviral properties and has shown significant potential in treating various respiratory viral infections.
Mechanism of Action
DAS181 belongs to the class of sialidase inhibitors, which inhibit the activity of viral neuraminidases. Neuraminidases are enzymes that are produced by viruses and are responsible for cleaving sialic acid residues from the surface of host cells. This process allows the virus to spread to healthy cells and replicate. By inhibiting the activity of neuraminidases, DAS181 prevents the virus from spreading to healthy cells and replicating.
Biochemical and Physiological Effects:
DAS181 has been shown to have a significant impact on the biochemical and physiological processes of the body. The drug has been shown to inhibit the activity of viral neuraminidases, which prevents the virus from spreading to healthy cells and replicating. This, in turn, reduces the viral load in the body and helps the immune system to fight off the infection.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAS181 in lab experiments is its potent antiviral properties. The drug has been shown to be effective in treating various respiratory viral infections, and its mechanism of action makes it a promising candidate for future research. However, one of the limitations of using DAS181 in lab experiments is its high cost and limited availability. The synthesis of DAS181 is a complex process that requires specialized equipment and expertise, which makes it difficult to produce on a large scale.
Future Directions
There are several future directions for research on DAS181. One of the areas of research is the development of new formulations of the drug that can be administered in different ways. Another area of research is the study of the drug's mechanism of action and its impact on the immune system. Additionally, researchers are exploring the use of DAS181 in combination with other antiviral drugs to enhance its effectiveness in treating viral infections. Finally, researchers are studying the potential use of DAS181 in treating other viral infections, such as hepatitis C and HIV.
Synthesis Methods
The synthesis of DAS181 involves a series of chemical reactions that are carried out in a controlled laboratory environment. The synthesis process starts with the preparation of 3-chloro-2-methylphenol, which is then reacted with 2,4-difluorobenzenesulfonyl chloride to form the intermediate product. The intermediate product is then reacted with ammonia to form the final product, N-(3-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide.
Scientific Research Applications
DAS181 has been extensively studied for its antiviral properties and has shown significant potential in treating various respiratory viral infections. Some of the viral infections that DAS181 has been studied for include influenza, parainfluenza, respiratory syncytial virus, and human metapneumovirus. The drug has been shown to inhibit the activity of viral neuraminidases, which prevents the virus from spreading to healthy cells.
properties
Product Name |
N-(3-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide |
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Molecular Formula |
C13H10ClF2NO2S |
Molecular Weight |
317.74 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-10(14)3-2-4-12(8)17-20(18,19)13-6-5-9(15)7-11(13)16/h2-7,17H,1H3 |
InChI Key |
GYAWCZYPMLXFDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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